molecular formula C11H8Cl2N2O2 B10910493 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 920019-70-1

1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B10910493
CAS No.: 920019-70-1
M. Wt: 271.10 g/mol
InChI Key: SBXMZCQEZYAYBD-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with a pyrazole derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the benzyl chloride, forming the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The dichlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of benzyl-substituted pyrazole derivatives.

    Substitution: Formation of substituted benzyl-pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.

    2,4-Dichlorobenzoic acid: Utilized in the synthesis of herbicides and other agrochemicals.

    1H-pyrazole-3-carboxylic acid: A core structure in many biologically active compounds.

Uniqueness: 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the dichlorobenzyl group with the pyrazole ring and carboxylic acid functionality. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

920019-70-1

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(9(13)5-8)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17)

InChI Key

SBXMZCQEZYAYBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=N2)C(=O)O

Origin of Product

United States

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